molecular formula C62H111N11O13 B1669523 Cyclosporin C CAS No. 59787-61-0

Cyclosporin C

Cat. No. B1669523
CAS RN: 59787-61-0
M. Wt: 1218.6 g/mol
InChI Key: JTOKYIBTLUQVQV-QRVTZXGZSA-N
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Description

Cyclosporin C is a steroid-sparing immunosuppressant used in organ and bone marrow transplants as well as inflammatory conditions such as ulcerative colitis, rheumatoid arthritis, and atopic dermatitis . It belongs to a group of medicines known as immunosuppressive agents .


Synthesis Analysis

The synthesis of cyclosporins is problematic due to their high content of N-methylated amino acids. A highly efficient, racemization-free solid-phase synthesis of Cyclosporin C has been developed using a combination of HOAt/DIC couplings and a novel, modified form of a recently described triphosgene coupling .


Molecular Structure Analysis

Cyclosporin C is a calcineurin inhibitor known for its immunomodulatory properties. It is a small molecule with a chemical formula of C62H111N11O12 and an average molecular weight of 1202.635 .


Physical And Chemical Properties Analysis

Cyclosporin C is a neutral, lipophilic, cyclic undecapeptide with a molecular weight of 1202.6 . It is a colorless to off-white crystalline solid .

Scientific Research Applications

Immunology: Immunosuppression in Organ Transplantation

  • Summary : Cyclosporin C is widely used as an immunosuppressant to prevent organ rejection post-transplantation. It works by inhibiting T-lymphocyte activation, which is crucial for the immune response against transplanted organs .
  • Methods : Administered orally or intravenously, the dosage is carefully monitored to balance efficacy with potential nephrotoxicity risks. Blood levels are often measured to adjust dosages accordingly .
  • Results : It has significantly improved graft survival rates in kidney, heart, and liver transplants by effectively preventing early graft loss due to rejection .

Ophthalmology: Treatment of Dry Eye Syndrome

  • Summary : Cyclosporin C is used in ophthalmology to treat dry eye syndrome by reducing ocular inflammation and increasing tear production .
  • Methods : Applied topically as eye drops, formulations like Restasis® have shown efficacy in improving symptoms of dry eye without major side effects .
  • Results : Clinical trials have demonstrated its effectiveness in reducing Ocular Surface Disease Index (OSDI) scores and improving Schirmer’s test results, indicating better tear production .

Dermatology: Management of Psoriasis

  • Summary : In dermatology, Cyclosporin C is utilized for its immunomodulatory properties to treat severe cases of psoriasis .
  • Methods : The compound is administered systemically, and its dosage is adjusted based on patient response and side effects, such as renal toxicity or hypertension .
  • Results : Patients have shown rapid improvement in psoriasis symptoms, with clinical trials reporting significant reductions in plaque severity .

Rheumatology: Rheumatoid Arthritis Treatment

  • Summary : Cyclosporin C is employed in rheumatology to treat rheumatoid arthritis by suppressing the autoimmune response that causes joint inflammation .
  • Methods : It is given orally, often in combination with other disease-modifying antirheumatic drugs (DMARDs), to enhance therapeutic efficacy and manage side effects .
  • Results : Studies have found a significant decrease in the number of tender and swollen joints, along with improvements in pain and function for patients taking cyclosporine .

Hematology: Autoimmune Cytopenias

  • Summary : In hematology, Cyclosporin C is used to treat autoimmune cytopenias, including immune thrombocytopenia (ITP) and autoimmune hemolytic anemia (AIHA) .
  • Methods : The treatment involves oral administration of Cyclosporin C, with doses tailored to individual patient needs and monitored for efficacy and safety .
  • Results : A significant proportion of patients achieved partial or complete responses, with improvements in blood cell counts and a reduction in the need for other immunosuppressive therapies .

Infectious Diseases: Antifungal Applications

  • Summary : Cyclosporin C has antifungal properties and has been studied for its potential use in treating fungal infections .

Neurology: Multiple Sclerosis Treatment

  • Summary : Cyclosporin C has been explored as a treatment for multiple sclerosis (MS), an autoimmune disease affecting the central nervous system .
  • Methods : It’s administered to suppress the immune system’s attack on myelin sheaths, though its use is limited due to potential side effects and the availability of newer therapies .
  • Results : While it showed some promise in reducing the frequency of relapses, its use in MS is not common due to the risk of nephrotoxicity and hypertension .

Veterinary Medicine: Atopic Dermatitis in Dogs

  • Summary : In veterinary medicine, Cyclosporin C is used to treat atopic dermatitis in dogs, reducing itching and skin inflammation .
  • Methods : The drug is given orally, and the dosage is adjusted based on the dog’s weight and response to the treatment .
  • Results : Studies have shown a significant reduction in clinical signs of atopic dermatitis and improved quality of life for the affected dogs .

Nephrology: Nephrotic Syndrome

  • Summary : Cyclosporin C is used to treat steroid-dependent and steroid-resistant nephrotic syndrome due to various glomerular diseases .
  • Methods : The treatment involves oral administration, with careful monitoring of kidney function and drug levels in the blood .
  • Results : It has been effective in inducing remission in many cases, though long-term use is limited by concerns over nephrotoxicity .

Oncology: Graft-Versus-Host Disease (GVHD)

  • Summary : In oncology, Cyclosporin C is used to prevent or treat GVHD, a complication of allogeneic tissue transplantation .
  • Methods : It is administered in conjunction with other immunosuppressants, and dosages are tailored to minimize side effects while preventing GVHD .
  • Results : Low-dose Cyclosporin C has been associated with improved survival rates by enhancing the graft-versus-leukemia effect without increasing severe acute GVHD .

Dermatology: Alopecia Areata

  • Summary : Cyclosporin C has been studied for its effectiveness in treating alopecia areata, an autoimmune condition causing hair loss .
  • Methods : Topical application of Cyclosporin C has been trialed, with monitoring for any systemic absorption .
  • Results : Some patients treated with topical Cyclosporin C showed hair regrowth, although no systemic levels of the drug were detected .

Drug Delivery Systems

  • Summary : Recent advances in drug delivery systems have explored the use of Cyclosporin C in microemulsions, nanoparticles, and microspheres to improve its bioavailability and therapeutic efficacy .
  • Methods : These novel formulations aim to overcome challenges like low solubility and permeability, and they are being tested for various routes of administration including oral, ocular, and topical .
  • Results : While these advancements show promise, in-depth studies are required for their clinical translation to ensure safe, efficacious, and stable delivery of Cyclosporin C .

Antiviral Properties

  • Summary : Cyclosporin C has shown inhibitory effects on the replication of certain viruses, potentially affecting the course of infections .
  • Results : The inhibitory effect has been observed in viruses such as hepatitis C, influenza, rotavirus, human immunodeficiency virus (HIV), and coronaviruses .

Reversal of Multidrug Resistance

  • Summary : Cyclosporin C has been indicated for reversing multidrug resistance, which can be a significant hurdle in treating various diseases .
  • Results : The application has shown promise, but further research is needed to establish its effectiveness and safety in clinical settings .

Treatment of Autoimmune Diseases

  • Summary : Beyond its immunosuppressive action, Cyclosporin C is being explored for treating autoimmune diseases like lupus and psoriatic arthritis .
  • Results : There is ongoing research to determine the efficacy and optimal dosing for these applications .

Drug Delivery Systems

  • Summary : Advances in drug delivery systems are exploring the use of Cyclosporin C in microemulsions, nanoparticles, and microspheres to improve its bioavailability and therapeutic efficacy .
  • Methods : These novel formulations aim to overcome challenges like low solubility and permeability, and they are being tested for various routes of administration including oral, ocular, and topical .
  • Results : While these advancements show promise, in-depth studies are required for their clinical translation to ensure safe, efficacious, and stable delivery of Cyclosporin C .

Oncology: Anticancer Agent

  • Summary : Cyclosporin C is being studied for its potential as an anticancer agent due to its ability to modulate the immune system .
  • Results : Preliminary findings suggest potential benefits, but more research is necessary to confirm its role in cancer treatment .

Insect Pest Management

  • Summary : Cyclosporin C has been assessed for its lethal and sublethal toxicity against insect pests like Plutella xylostella .
  • Methods : The compound’s effects on various organismal and sub-organismal levels, including changes in antioxidant and neurophysiological enzyme activities, were studied .
  • Results : The findings indicate that Cyclosporin C could be developed as an insect control agent, though mass production, formulation, and field application require further work .

Safety And Hazards

Cyclosporin C is harmful if swallowed and may cause cancer. It may also cause harm to breast-fed children. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

There is a need for alternative therapy for resource-poor settings where most of the patients are not able to afford the exuberant cost of biologicals. In this context, Cyclosporin C, a calcineurin inhibitor may be an alternative option .

properties

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-[(1R)-1-hydroxyethyl]-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H111N11O13/c1-25-26-27-39(14)52(76)51-56(80)66-49(42(17)74)60(84)67(18)32-47(75)68(19)43(28-33(2)3)55(79)65-48(37(10)11)61(85)69(20)44(29-34(4)5)54(78)63-40(15)53(77)64-41(16)57(81)70(21)45(30-35(6)7)58(82)71(22)46(31-36(8)9)59(83)72(23)50(38(12)13)62(86)73(51)24/h25-26,33-46,48-52,74,76H,27-32H2,1-24H3,(H,63,78)(H,64,77)(H,65,79)(H,66,80)/b26-25+/t39-,40+,41-,42-,43+,44+,45+,46+,48+,49+,50+,51+,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOKYIBTLUQVQV-QRVTZXGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)[C@@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H111N11O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017530
Record name Cyclosporin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1218.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclosporin C

CAS RN

59787-61-0
Record name Cyclosporin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059787610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclosporin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-[(1R)-1-hydroxyethyl]-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOSPORIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S744L5508
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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